![molecular formula C22H37BrSe B14477794 [(2-Bromohexadecyl)selanyl]benzene CAS No. 66221-86-1](/img/structure/B14477794.png)
[(2-Bromohexadecyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Bromohexadecyl)selanyl]benzene is an organic compound that features a benzene ring substituted with a selanyl group attached to a 2-bromohexadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromohexadecyl)selanyl]benzene typically involves the reaction of hexadecyl bromide with a selanyl benzene derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromohexadecyl)selanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. These reactions are usually performed at room temperature.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include selenoxides and selenones.
Reduction Reactions: The primary product is the corresponding selenide.
Applications De Recherche Scientifique
[(2-Bromohexadecyl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing groups into molecules.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential use in developing selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(2-Bromohexadecyl)selanyl]benzene involves its ability to undergo redox reactions, which can influence various biological pathways. The selanyl group can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide bonds. This interaction can modulate the activity of enzymes and other proteins involved in redox signaling and antioxidant defense.
Comparaison Avec Des Composés Similaires
[(2-Bromohexadecyl)selanyl]benzene can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid derivative with antioxidant properties.
Diphenyl diselenide: A compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its long alkyl chain, which can influence its solubility, reactivity, and interaction with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66221-86-1 |
|---|---|
Formule moléculaire |
C22H37BrSe |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
2-bromohexadecylselanylbenzene |
InChI |
InChI=1S/C22H37BrSe/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-21(23)20-24-22-18-15-13-16-19-22/h13,15-16,18-19,21H,2-12,14,17,20H2,1H3 |
Clé InChI |
YYBPWHVPLOIUNE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C[Se]C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


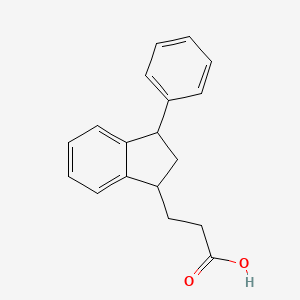
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

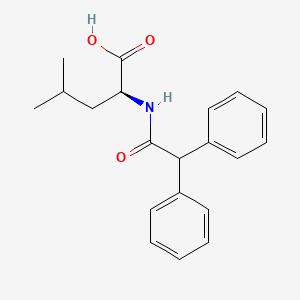
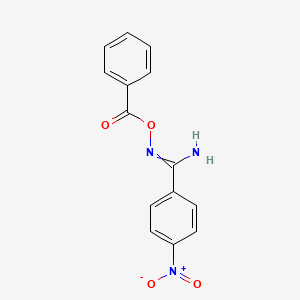
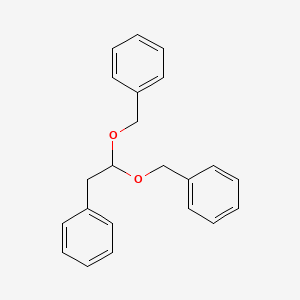
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
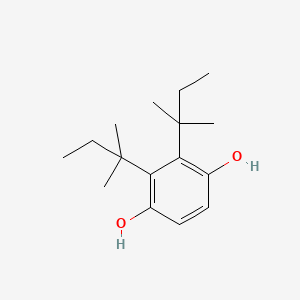
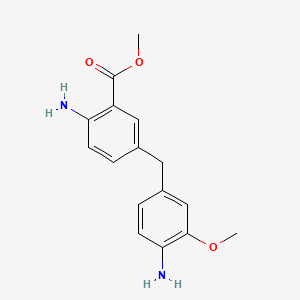
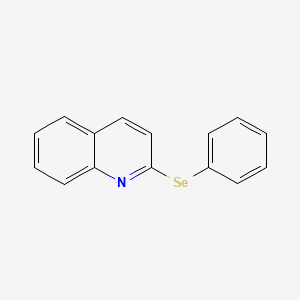
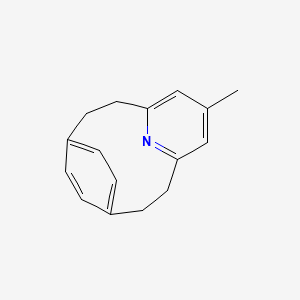

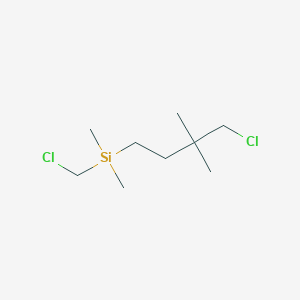
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
